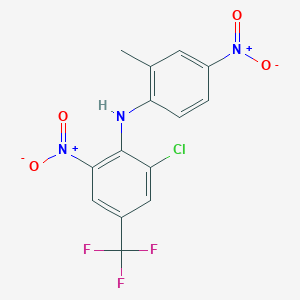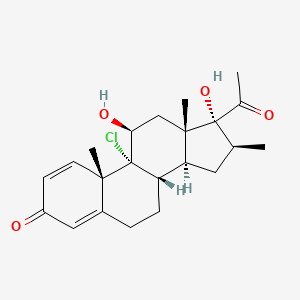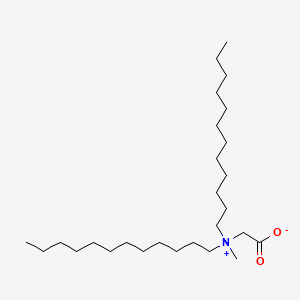
Hydantol F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantol F is a combination medication that contains phenytoin, phenobarbital, caffeine, and sodium benzoate. It is primarily used as an antiepileptic drug to manage and prevent seizures. The compound is known for its effectiveness in controlling various types of seizures, making it a valuable medication in the field of neurology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hydantol F involves the synthesis of its individual components:
Phenytoin: Synthesized through the condensation of benzil with urea, followed by cyclization.
Phenobarbital: Produced by the condensation of diethyl malonate with urea and ethyl bromide, followed by cyclization.
Caffeine: Synthesized from dimethylurea and malonic acid.
Sodium Benzoate: Produced by the neutralization of benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of its components, followed by their combination in precise ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantol F undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin.
Reduction: Phenobarbital can undergo reduction to form dihydrophenobarbital.
Substitution: Caffeine can participate in substitution reactions to form derivatives like theobromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or alkyl halides under basic conditions.
Major Products Formed
Hydroxyphenytoin: From the oxidation of phenytoin.
Dihydrophenobarbital: From the reduction of phenobarbital.
Theobromine: From the substitution reactions of caffeine.
Applications De Recherche Scientifique
Hydantol F has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the kinetics of antiepileptic drugs.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic formulations and drug delivery systems.
Mécanisme D'action
Hydantol F exerts its effects through multiple mechanisms:
Phenytoin: Blocks voltage-gated sodium channels, stabilizing neuronal membranes and preventing repetitive firing.
Phenobarbital: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors.
Sodium Benzoate: Acts as a preservative and enhances the solubility of the other components.
Comparaison Avec Des Composés Similaires
Hydantol F can be compared with other antiepileptic drugs such as:
Carbamazepine: Similar to phenytoin in blocking sodium channels but has a different chemical structure.
Valproic Acid: Increases GABA levels but does not block sodium channels.
Lamotrigine: Blocks sodium channels and inhibits glutamate release.
Uniqueness
This compound is unique due to its combination of multiple active ingredients, providing a broad spectrum of action against various types of seizures. This combination approach enhances its efficacy and makes it suitable for patients with complex seizure disorders .
Propriétés
Numéro CAS |
72981-86-3 |
|---|---|
Formule moléculaire |
C42H38N8Na2O9 |
Poids moléculaire |
844.8 g/mol |
Nom IUPAC |
disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate |
InChI |
InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2 |
Clé InChI |
OIEGNAWFAJAMNT-UHFFFAOYSA-L |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


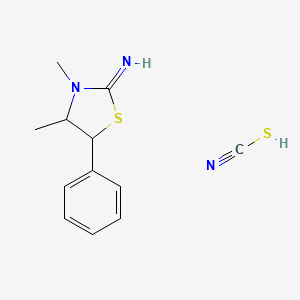
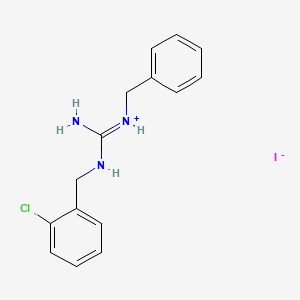
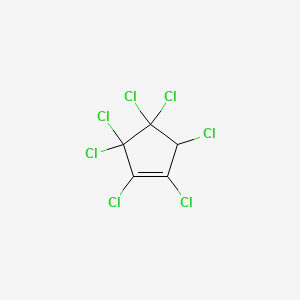
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
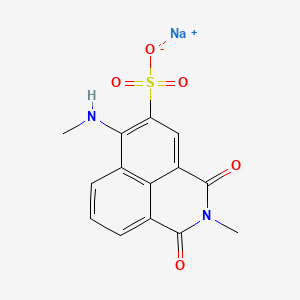
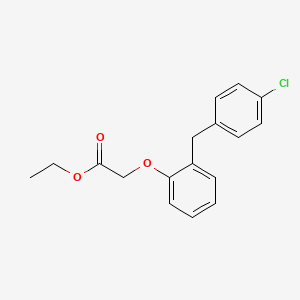
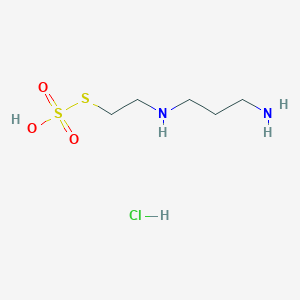
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
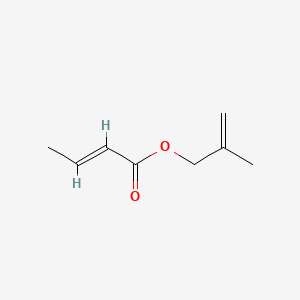
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)

